molecular formula C14H15NO2 B1631964 Bis(3-methoxyphenyl)amine CAS No. 92248-06-1

Bis(3-methoxyphenyl)amine

Cat. No.: B1631964
CAS No.: 92248-06-1
M. Wt: 229.27 g/mol
InChI Key: SUTJWELGLJHXGI-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)amine is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of two 3-methoxyphenyl groups attached to a central amine group.

Biochemical Analysis

Biochemical Properties

Bis(3-methoxyphenyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as lipoxygenases, which are involved in the oxidation of fatty acids. The interaction between this compound and lipoxygenases can inhibit the enzyme’s activity, thereby affecting the metabolic pathways that these enzymes regulate . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. It may also affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of lipoxygenases by binding to their active sites, thereby preventing the oxidation of fatty acids . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, this compound can influence the activity of lipoxygenases, which are involved in the metabolism of fatty acids . Additionally, this compound may affect the levels of specific metabolites by altering the flux of metabolic intermediates through various pathways. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cellular membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments, where it can interact with target biomolecules and exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)amine typically involves the reaction of 3-methoxyaniline with an appropriate electrophilic reagent. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyaniline reacts with a halogenated aromatic compound under basic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)amine
  • Bis(2-methoxyphenyl)amine
  • Bis(3-chlorophenyl)amine

Comparison:

Bis(3-methoxyphenyl)amine stands out due to the electron-donating effects of the methoxy groups at the 3-position, which enhance its reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

3-methoxy-N-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTJWELGLJHXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578736
Record name 3-Methoxy-N-(3-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92248-06-1
Record name 3-Methoxy-N-(3-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cupric acetate (2.1 mmol) and pyridine (0.25 ml) were added to a vigorously stirred solution of 3-methoxyaniline (1 mmol) and 3-methoxyphenylboronic acid (2 mmol) in dry methylene chloride (3.5 ml), under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 72 h (the progress of the reaction was monitored by TLC). N-(3-Methoxyphenyl)-3-methoxyaniline (3c) was isolated by direct flash chromatography of the crude reaction mixture following preabsorption on silica gel. Yield (3c): 25%; EI-MS 229 (M+) [Lit.: Urgaonkar, S.; Verkade, J. G. J. Org. Chem. 2004, 69, 9135-9142].
[Compound]
Name
Cupric acetate
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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